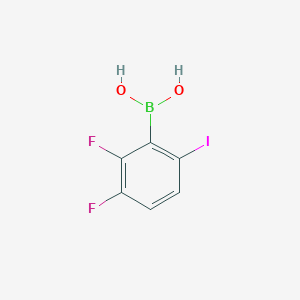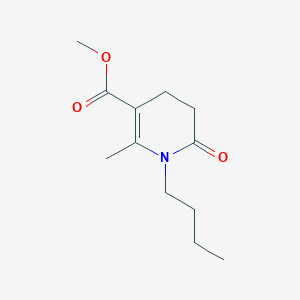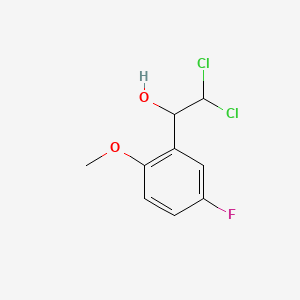
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a hydroxy group, a keto group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to form a keto group, resulting in a diketone structure.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl group.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxy and keto groups allows it to participate in hydrogen bonding and other interactions that can influence its activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a similar ester and keto functional group but with a different ring structure.
Triethylaluminium: An organoaluminium compound with different chemical properties but used in similar synthetic applications.
Uniqueness: Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with multiple functional groups, providing a versatile scaffold for chemical modifications and applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
Propriétés
Numéro CAS |
92582-06-4 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-2-19-14(17)11-8-9-13(16)15(18,10-11)12-6-4-3-5-7-12/h3-7,11,18H,2,8-10H2,1H3 |
Clé InChI |
RVJZUUGBJKERTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=O)C(C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



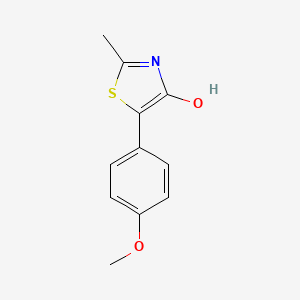
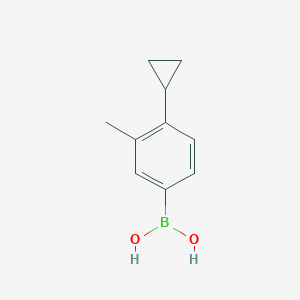
![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
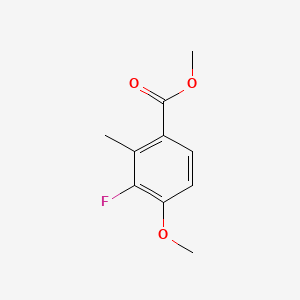
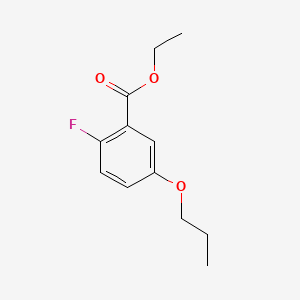
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

